molecular formula C6H6Cl3NO B145694 4-Amino-2,6-dichlorophenol hydrochloride CAS No. 42486-53-3

4-Amino-2,6-dichlorophenol hydrochloride

Cat. No.: B145694
CAS No.: 42486-53-3
M. Wt: 214.5 g/mol
InChI Key: KCZRBWLAYMSXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dichlorophenol hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO·HCl. It is a halogenated derivative of 4-aminophenol and is known for its potent nephrotoxic effects. The compound is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-Amino-2,6-dichlorophenol hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Studying its nephrotoxic effects on renal cells.

    Medicine: Investigating its potential therapeutic effects and toxicity.

    Industry: Used in the production of dyes and pigments

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures should include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2,6-dichlorophenol hydrochloride can be synthesized through the chlorination of 4-aminophenol. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent, such as water or an organic solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The compound is crystallized from solvents like ethanol to obtain the hydrochloride salt, which is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichlorophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The nephrotoxic effects of 4-Amino-2,6-dichlorophenol hydrochloride are primarily due to its ability to induce renal corticomedullary necrosis. The compound increases lactate dehydrogenase release from renal cortical slices, indicating cell membrane damage. The exact molecular targets and pathways involved in its nephrotoxicity are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-aminophenol
  • 3,5-Dichloro-4-hydroxyaniline
  • 2,4,6-Trichlorophenol

Uniqueness

4-Amino-2,6-dichlorophenol hydrochloride is unique due to its specific nephrotoxic effects and its ability to undergo selective chemical reactions. Compared to other similar compounds, it has distinct applications in nephrotoxicity studies and industrial processes .

Properties

IUPAC Name

4-amino-2,6-dichlorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRBWLAYMSXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068400
Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42486-53-3
Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42486-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042486533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-amino-2,6-dichloro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,6-dichlorophenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-dichlorophenol hydrochloride
Reactant of Route 2
4-Amino-2,6-dichlorophenol hydrochloride
Reactant of Route 3
4-Amino-2,6-dichlorophenol hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Amino-2,6-dichlorophenol hydrochloride
Reactant of Route 5
4-Amino-2,6-dichlorophenol hydrochloride
Reactant of Route 6
4-Amino-2,6-dichlorophenol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.